molecular formula C15H11F3O B118852 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone CAS No. 142557-76-4

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Cat. No.: B118852
CAS No.: 142557-76-4
M. Wt: 264.24 g/mol
InChI Key: KUXRGLGGGFFFGQ-UHFFFAOYSA-N
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Description

1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an ethanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-trifluoromethyl-biphenyl-4-carboxylic acid.

    Reduction: Formation of 1-(4’-trifluoromethyl-biphenyl-4-yl)-ethanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1-(4’-Trifluoromethyl-biphenyl-4-YL)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    4’-Trifluoromethyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(4’-Trifluoromethyl-biphenyl-4-YL)-ethanone is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXRGLGGGFFFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356326
Record name 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142557-76-4
Record name 1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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